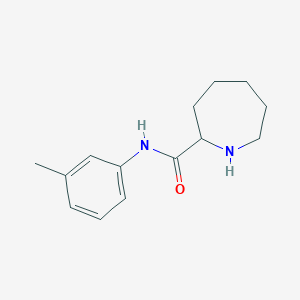

N-(m-Tolyl)azepane-2-carboxamide

説明

Structure

3D Structure

特性

分子式 |

C14H20N2O |

|---|---|

分子量 |

232.32 g/mol |

IUPAC名 |

N-(3-methylphenyl)azepane-2-carboxamide |

InChI |

InChI=1S/C14H20N2O/c1-11-6-5-7-12(10-11)16-14(17)13-8-3-2-4-9-15-13/h5-7,10,13,15H,2-4,8-9H2,1H3,(H,16,17) |

InChIキー |

VNAAVDLEBQNDPT-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCCCCN2 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of N M Tolyl Azepane 2 Carboxamide

Historical and Modern Approaches to Azepane Ring System Construction

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a structural motif found in various bioactive compounds. nih.gov However, its synthesis is often hampered by challenging cyclization kinetics for medium-sized rings. nih.gov Consequently, numerous strategies have been developed to overcome these thermodynamic and kinetic barriers.

Ring Expansion Strategies for Azepanes

Ring expansion reactions provide a powerful method for constructing larger rings from more readily available smaller ones. This approach circumvents the challenges of direct seven-membered ring cyclization by leveraging the release of ring strain or through rearrangement cascades.

Recent advancements have introduced novel photochemical methods. For example, a strategy for preparing complex azepanes from simple nitroarenes involves a photochemical dearomative ring expansion. This process, mediated by blue light at room temperature, converts a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to yield the saturated azepane. nih.govresearchgate.net Another prominent strategy involves the expansion of piperidine (B6355638) rings. Diastereomerically pure azepane derivatives can be prepared from piperidines with excellent yield and stereoselectivity, offering a reliable pathway to the azepane core. rsc.org

Other innovative methods include cascade ring expansions initiated by reactions on a side chain of a smaller ring. These cascades can be triggered by forming reactive intermediates that undergo stereoselective ring-opening and expansion. rsc.org For instance, the reaction of linear olefinic aziridines with N-bromosuccinimide (NBS) can initiate a cascade leading to azepanes. rsc.org Similarly, fused bicyclic aminocyclopropanes can undergo ring cleavage and expansion under reductive amination conditions to yield functionalized azepanes. rsc.org

Table 1: Selected Ring Expansion Strategies for Azepane Synthesis

| Method | Starting Material | Key Features | Citations |

|---|---|---|---|

| Photochemical Dearomatization | Nitroarenes | Blue light-mediated; converts nitro group to singlet nitrene; forms azepine intermediate followed by hydrogenation. | nih.gov |

| Piperidine Ring Expansion | Substituted Piperidines | Can proceed with high stereoselectivity and regioselectivity. | rsc.org |

| Cascade Ring Expansion | Linear Olefinic Aziridines | Initiated by NBS to form a reactive bromonium ion, leading to cyclization and expansion. | rsc.org |

| Fused Ring Cleavage | Bicyclic Aminocyclopropanes | Reductive amination conditions trigger cyclopropane (B1198618) ring cleavage and expansion. | rsc.org |

| Double Ring Expansion | Spiroamine Compounds | One-pot operation involving oxidative expansion followed by reaction with trimethylsilyldiazomethane. | figshare.com |

Intramolecular Cyclization Reactions in Azepine Synthesis

Intramolecular cyclization represents a direct approach to forming the azepane ring from a linear precursor. Success depends on designing a substrate that favors the desired 7-endo-trig cyclization pathway.

The aza-Prins cyclization is a potent tool for creating nitrogenous heterocycles and has been successfully applied to azepane synthesis. nih.gov The reaction of silyl (B83357) bis(homoallylic) amines with aldehydes in the presence of a Lewis acid like indium(III) chloride can produce trans-2,7-disubstituted azepanes with high yields and good diastereoselectivity. researchgate.net The choice of catalyst is critical, as other Lewis acids may lead to different heterocyclic products. researchgate.net

Copper-catalyzed tandem reactions also provide an efficient route. A combination of intermolecular amine addition with intramolecular cyclization on functionalized allenynes has been shown to produce α-CF3-containing azepine-2-carboxylates, demonstrating a novel catalytic transformation for building this heterocyclic system. nih.gov Furthermore, Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides has proven to be a facile route for synthesizing azepino[4,5-b]indolones, highlighting the utility of acid catalysis in promoting the formation of the seven-membered ring. thieme-connect.de

Formation of the Carboxamide Linkage in N-(m-Tolyl)azepane-2-carboxamide

The amide bond is a fundamental functional group in chemistry and biology, and its synthesis is one of the most frequently performed reactions in medicinal chemistry. nih.gov The formation of the N-(m-tolyl)carboxamide portion of the target molecule requires the coupling of an azepane-2-carboxylic acid precursor with m-toluidine (B57737).

Amide Coupling Reaction Techniques

The most common strategy for forming amide bonds involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. nih.gov This is typically achieved using a variety of coupling reagents.

A range of reagents have been developed for this purpose, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The combination of EDC, HOBt, and a base like diisopropylethylamine (DIPEA) in the presence of 4-(dimethylamino)pyridine (DMAP) has been shown to be effective for coupling electron-deficient amines. nih.gov Other highly effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). numberanalytics.comnih.gov The choice of reagent and reaction conditions can be optimized to maximize the yield for the coupling of azepane-2-carboxylic acid and m-toluidine. nih.gov

Table 2: Common Amide Coupling Reagents

| Reagent System | Description | Typical Conditions | Citations |

|---|---|---|---|

| EDC / HOBt / DMAP | Carbodiimide-based activation with additives to form a reactive ester and suppress side reactions. | DIPEA, Acetonitrile or DMF, Room Temp. | nih.gov |

| HATU / DIPEA | A highly effective aminium-based coupling reagent known for rapid reaction times and high yields. | DMF, Room Temp. | numberanalytics.comnih.gov |

| BOP-Cl / Et₃N | Phosphonium-based reagent, often used for sterically hindered or less reactive substrates. | CH₂Cl₂, Room Temp. | nih.gov |

| DCC / DMAP | A classical carbodiimide (B86325) coupling method, with DMAP acting as an acyl transfer catalyst. | CH₂Cl₂ or DMF, 0°C to Room Temp. | mdpi.com |

Direct Amidation Methodologies

In line with the principles of green chemistry, significant research has been directed toward direct amidation methods that avoid the use of stoichiometric coupling reagents. These methods often involve the direct condensation of a carboxylic acid and an amine under specific catalytic or thermal conditions.

Direct thermal condensation is possible but typically requires high temperatures (above 160 °C), which can limit its applicability to robust, non-functionalized substrates. mdpi.com Boron-based reagents have emerged as effective catalysts for direct amidation under milder conditions. Tris(2,2,2-trifluoroethyl) borate, for instance, can facilitate the direct amidation of various carboxylic acids and amines with equimolar quantities in acetonitrile. acs.org Oxidative amidation of aldehydes, which can be derived from carboxylic acids, represents another indirect "direct" route. This can be achieved using various catalysts, including copper-based systems or visible-light photocatalysts, to couple aldehydes with amines. benthamdirect.comorganic-chemistry.org

Approaches for Substituted Carboxamide Derivatives

The synthetic methods described for amide bond formation are broadly applicable and allow for the synthesis of a wide array of substituted carboxamide derivatives. nih.govnih.gov By systematically varying either the carboxylic acid or the amine component, libraries of related compounds can be generated to explore structure-activity relationships.

For the synthesis of analogues of this compound, one could employ a diverse set of substituted anilines in place of m-toluidine. The robust nature of amide coupling reactions using reagents like HATU allows for the use of anilines with both electron-donating and electron-withdrawing substituents. nih.gov Similarly, by starting with azepane rings bearing substituents at different positions—a feat achievable through the varied ring construction methodologies previously discussed—one can generate further diversity in the final carboxamide products. nih.gov This modular approach is a cornerstone of modern medicinal chemistry. longdom.org

Regiospecific Incorporation of the m-Tolyl Moiety

The introduction of the m-tolyl group onto the azepane-2-carboxamide (B11923136) scaffold can be achieved through several established synthetic methodologies. The primary approaches involve the formation of the amide bond between azepane-2-carboxylic acid and m-toluidine, or the N-arylation of a pre-formed azepane-2-carboxamide.

One of the most direct methods is the amide coupling reaction . This involves the activation of the carboxylic acid of azepane-2-carboxylic acid followed by reaction with m-toluidine. A variety of coupling reagents can be employed for this transformation, with common choices including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). These reagents facilitate the formation of a reactive intermediate that is readily attacked by the amine.

Another powerful strategy for the regiospecific introduction of the m-tolyl group is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this context, one could envision the coupling of m-bromotoluene or m-iodotoluene with azepane-2-carboxamide. The success of this reaction is highly dependent on the choice of palladium catalyst and ligand, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

A hypothetical reaction scheme for the synthesis of this compound via amide coupling is presented below:

Scheme 1: Synthesis of this compound via Amide Coupling

A general representation of the amide coupling between azepane-2-carboxylic acid and m-toluidine using a coupling agent to yield this compound.

Advanced Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Advanced derivatization strategies typically focus on three key areas: the aromatic substituent, the azepane heterocycle, and the carboxamide functionality.

Systematic Modifications of the Aromatic Substituent

The m-tolyl group can be systematically modified to probe the effects of electronic and steric factors on biological activity. This can involve the introduction of various substituents at different positions of the phenyl ring. For instance, electron-donating groups (e.g., methoxy (B1213986), alkyl) or electron-withdrawing groups (e.g., halo, nitro, cyano) can be incorporated. The synthesis of these analogues would typically follow similar amide coupling or N-arylation protocols, starting with the appropriately substituted aniline (B41778) or aryl halide.

Below is a data table illustrating a hypothetical set of analogues with systematic modifications of the aromatic substituent and their predicted physicochemical properties.

| Analogue | Substituent on Phenyl Ring | Position of Substituent | Predicted LogP | Predicted Polar Surface Area (Ų) |

| 1 | H | - | 2.8 | 49.3 |

| 2 | 3-CH₃ (m-tolyl) | meta | 3.2 | 49.3 |

| 3 | 4-CH₃ (p-tolyl) | para | 3.2 | 49.3 |

| 4 | 2-CH₃ (o-tolyl) | ortho | 3.2 | 49.3 |

| 5 | 4-OCH₃ | para | 2.9 | 58.5 |

| 6 | 4-Cl | para | 3.5 | 49.3 |

| 7 | 3-CF₃ | meta | 3.8 | 49.3 |

| 8 | 4-NO₂ | para | 2.7 | 95.1 |

This table is for illustrative purposes and the property values are hypothetical predictions.

Functionalization Protocols for the Azepane Heterocycle

The seven-membered azepane ring itself provides opportunities for further functionalization. Various synthetic methods can be employed to introduce substituents at different positions of the ring, which can influence the compound's conformation and interaction with biological targets. For example, the synthesis of substituted oxo-azepines has been reported, which can serve as versatile intermediates for further derivatization. mdpi.com Ring-expansion strategies starting from smaller piperidine derivatives have also been utilized to create substituted azepanes with high stereoselectivity. rsc.orgresearchgate.net

Functionalization can include the introduction of hydroxyl groups, alkyl chains, or other cyclic systems. These modifications can impact the molecule's solubility, metabolic stability, and binding affinity.

Structural Variations of the Carboxamide Functionality

One approach is to replace the carboxamide with a bioisosteric equivalent, such as a sulfonamide or a reversed amide. Another strategy involves the incorporation of substituents on the amide nitrogen or the adjacent carbon atom. For solid-phase synthesis, various linkers have been developed to facilitate the generation of carboxamides under mild conditions. combichemistry.com

The table below presents a hypothetical exploration of structural variations of the carboxamide functionality.

| Analogue | Linker Modification | Rationale |

| A | N-Methylation | Reduce hydrogen bond donor capacity, increase metabolic stability. |

| B | Thioamide | Alter electronic properties and hydrogen bonding. |

| C | Sulfonamide | Introduce a different geometry and hydrogen bonding pattern. |

| D | α-Methylation | Introduce a chiral center and restrict conformational flexibility. |

| E | Reversed Amide | Alter the directionality of the amide bond. |

This table provides hypothetical examples of linker modifications and their potential impact.

Biological Activity Investigations of N M Tolyl Azepane 2 Carboxamide in Vitro Studies

Comprehensive Evaluation of Potential Biological Activities

There are no available studies that have undertaken a broad assessment of the biological activities of N-(m-Tolyl)azepane-2-carboxamide.

In Vitro Anticancer Activity Studies

Specific data on the in vitro anticancer effects of this compound is absent from public records. This includes a lack of information on the following:

Cytotoxicity Assessment Methodologies on Cancer Cell Lines

No methodologies for assessing the cytotoxicity of this specific compound have been described in the literature.

Analysis of Cell Line Specificity and Potency

There is no data available on the potency or specificity of this compound against any cancer cell lines, including but not limited to MDA-MB-231, HepG-2, HCT-116, and THP-1.

Exploration of Molecular Mechanisms in Anticancer Effects

Due to the absence of primary cytotoxicity data, there has been no exploration into the potential molecular mechanisms of this compound, such as:

Tubulin Polymerization Inhibition

Topoisomerase II Inhibition

DNA Intercalation

VEGFR2 Kinase Inhibition

In Vitro Anti-inflammatory Activity Assessments

No studies have been published regarding the in vitro anti-inflammatory activity of this compound.

In Vitro Antioxidant Activity Investigations

There is no available research on the in vitro antioxidant properties of this compound.

Exploratory In Vitro Studies for Other Pharmacological Activities (e.g., Anticonvulsant, Analgesic based on related structural classes)

While direct in vitro data on this compound is unavailable, the broader class of N-substituted carboxamides has been the subject of various pharmacological investigations. These studies, while not directly applicable, can suggest potential avenues for future research into the properties of this compound.

Anticonvulsant Activity in Related Compounds:

Analgesic Potential in Structurally Diverse Carboxamides:

The analgesic potential of various carboxamide derivatives has also been explored. For example, investigations into N-substituted carbazole (B46965) derivatives have identified compounds with antinociceptive effects. mdpi.com The mechanisms underlying these effects are often complex and can involve interactions with various receptors and enzymes. Again, the structural dissimilarity between these carbazole derivatives and this compound means that any extrapolation of activity would be purely speculative without direct experimental evidence.

The absence of specific in vitro data for this compound underscores a significant gap in the understanding of its pharmacological profile. Future research, including radioligand binding assays, ion channel electrophysiology, and enzyme inhibition studies, would be necessary to elucidate any potential anticonvulsant or analgesic activity. Without such studies, any discussion of its biological effects remains hypothetical.

Computational and Theoretical Studies on N M Tolyl Azepane 2 Carboxamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand and its target protein.

Analysis of Binding Modes and Affinities with Biological Targets

For a compound like N-(m-Tolyl)azepane-2-carboxamide, molecular docking simulations would be employed to investigate its binding modes and affinities with various biological targets. Azepane derivatives have been studied for a range of biological activities, including as enzyme inhibitors. The general mechanism of action for such derivatives often involves binding to the active sites of enzymes, thereby blocking their activity.

The binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable complex. For instance, in studies of other carboxamide derivatives, molecular docking has been used to identify potential biological targets and to correlate binding energies with experimental activities.

Table 1: Hypothetical Binding Affinities of this compound with Various Target Classes This table is illustrative and based on general knowledge of similar compounds, as specific data for this compound is not available.

| Biological Target Class | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Kinases | -7.0 to -9.5 |

| Proteases | -6.5 to -8.5 |

| G-protein coupled receptors (GPCRs) | -5.0 to -7.0 |

| Nuclear Receptors | -6.0 to -8.0 |

Computational Prediction of Specific Molecular Interactions

Docking studies also provide detailed information about the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the carboxamide) and acceptors (like carbonyl oxygen or nitrogen atoms in protein residues).

Hydrophobic Interactions: Occurring between the nonpolar parts of the ligand (e.g., the m-tolyl group and parts of the azepane ring) and hydrophobic residues of the target protein.

Pi-Stacking: Interactions between the aromatic m-tolyl ring and aromatic residues of the protein (e.g., phenylalanine, tyrosine, tryptophan).

Van der Waals Forces: General attractive or repulsive forces between molecules.

Computational tools can visualize these interactions, providing a 3D representation of the binding pose and helping to understand the structure-activity relationship (SAR).

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

Theoretical Elucidation of Electronic Properties (e.g., HOMO/LUMO distribution)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be distributed over the electron-rich m-tolyl ring and the amide group, while the LUMO might be located over the carboxamide moiety. The HOMO-LUMO energy gap can be calculated to predict its reactivity. researchgate.net

Table 2: Predicted Electronic Properties of this compound This table presents hypothetical values based on general principles of quantum chemistry for similar organic molecules.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide insights into:

Conformational Flexibility: The azepane ring is known for its conformational flexibility. MD simulations can explore the different accessible conformations of the molecule in various environments (e.g., in water or bound to a protein).

Stability of Ligand-Protein Complexes: When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose over time. This helps to validate the docking results and provides a more realistic view of the interactions.

Binding Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs.

Prediction of Key Molecular Descriptors for Biological Relevance

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity of compounds.

Various software packages can calculate a wide range of molecular descriptors for this compound based on its 2D or 3D structure. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Describe the 3D shape and size of the molecule.

Physicochemical Descriptors: LogP (lipophilicity), topological polar surface area (TPSA), molar refractivity, etc.

These descriptors are crucial for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its potential for biological activity.

Table 3: Predicted Key Molecular Descriptors for this compound These values are estimations based on the structure of the compound and may vary depending on the calculation method.

| Descriptor | Predicted Value | Biological Relevance |

|---|---|---|

| Molecular Weight (g/mol) | ~232.32 | Drug-likeness (Lipinski's Rule of Five) |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Lipophilicity, membrane permeability |

| Topological Polar Surface Area (TPSA) (Ų) | ~49.3 | Intestinal absorption, blood-brain barrier penetration |

| Number of Hydrogen Bond Donors | 1 | Drug-likeness (Lipinski's Rule of Five) |

| Number of Hydrogen Bond Acceptors | 2 | Drug-likeness (Lipinski's Rule of Five) |

| Number of Rotatable Bonds | 2 | Conformational flexibility |

Structure Activity Relationship Sar Studies of N M Tolyl Azepane 2 Carboxamide Derivatives

Methodological Framework for SAR Elucidation

The elucidation of structure-activity relationships is a systematic process that combines chemical synthesis with biological evaluation. The general methodological framework involves:

Lead Compound Identification: The initial identification of a hit or lead compound, such as N-(m-Tolyl)azepane-2-carboxamide, through screening or rational design.

Systematic Structural Modification: The synthesis of a library of analogs where specific parts of the lead molecule are systematically altered. This includes modifying the azepane ring, the aromatic tolyl group, and the carboxamide linker.

In Vitro and In Vivo Biological Assays: The synthesized derivatives are then tested in a series of biological assays to determine their activity. nih.gov This can range from initial binding assays to more complex cell-based and whole-organism studies.

Data Analysis and Model Generation: The collected data is analyzed to identify trends and correlations between structural changes and biological activity. This can lead to the development of a pharmacophore model, which defines the essential three-dimensional features required for activity. Computational tools, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore mapping, are often employed to refine these models. nih.gov

This iterative process of synthesis, testing, and analysis allows researchers to build a comprehensive understanding of the SAR for a given chemical scaffold.

Influence of Azepane Ring Substitutions on Biological Activity Profiles

The azepane ring, a seven-membered saturated heterocycle, provides a flexible scaffold that can adopt various conformations. Substitutions on this ring can significantly impact a molecule's biological activity by influencing its binding to a target protein.

Research on other azepane-containing compounds has shown that the position, size, and nature of substituents on the ring are critical. For instance, in a series of substituted 2-oxo-azepane derivatives developed as γ-secretase inhibitors, the introduction of geminal dimethyl groups at the 5-position was found to be important for activity, though it also led to high metabolic clearance. nih.gov Replacing these with bioisosteric geminal difluoro groups overcame the metabolic instability while maintaining potency. nih.gov

Table 1: Hypothetical Influence of Azepane Ring Substitutions on the Activity of this compound Derivatives

| Substitution Position | Substituent Type | Expected Impact on Activity | Rationale |

| C3 | Small alkyl (e.g., -CH₃) | Potentially increased lipophilicity and altered conformation. | May enhance membrane permeability or improve fit in a hydrophobic pocket. |

| C4 | Polar group (e.g., -OH, -NH₂) | Could introduce new hydrogen bonding interactions. | May increase affinity if the target has a corresponding polar residue. |

| C5 | Geminal difluoro (-CF₂) | May improve metabolic stability. | Bioisosteric replacement for dimethyl groups, potentially blocking sites of metabolism. nih.gov |

| C6 | Bulky group | Likely to decrease activity. | Could cause steric hindrance and prevent optimal binding. |

| C7 | Carbonyl group (oxo) | May introduce a hydrogen bond acceptor. | Could interact with a hydrogen bond donor in the target protein. |

This table is illustrative and based on general principles of medicinal chemistry and findings from related azepane series. Specific outcomes would depend on the biological target.

Impact of Aromatic Moiety Modifications (m-Tolyl and its analogues) on Efficacy

Studies on other N-aryl carboxamide series have demonstrated the importance of the substitution pattern on the aromatic ring. For example, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides with antimicrobial activity, the position and nature of the substituents on the phenyl ring were critical for potency. nih.gov Compounds with electron-withdrawing groups like trifluoromethyl (-CF₃) and chloro (-Cl) at specific positions showed enhanced activity. nih.gov

For this compound derivatives, modifying the tolyl ring could lead to the following hypothetical outcomes:

Table 2: Hypothetical Impact of Aromatic Moiety Modifications on the Efficacy of this compound Analogues

| Aromatic Moiety | Modification | Expected Impact on Efficacy | Rationale |

| m-Tolyl | Isomeric shift to p-tolyl or o-tolyl | Could alter the binding orientation. | The position of the methyl group affects the overall shape and electronic distribution of the molecule. |

| m-Tolyl | Replacement of methyl with -OCH₃ | May introduce a hydrogen bond acceptor and alter electronics. | The methoxy (B1213986) group is electron-donating and can participate in hydrogen bonding. |

| m-Tolyl | Addition of a second substituent (e.g., chloro, fluoro) | Could enhance binding through additional interactions. | Halogen atoms can participate in halogen bonding and increase lipophilicity. |

| m-Tolyl | Replacement with a different aromatic system (e.g., naphthyl, pyridyl) | May explore larger or different binding pockets. | A larger or heteroaromatic ring system can access different sub-pockets of the target. |

This table is illustrative and based on general principles of medicinal chemistry and findings from related N-aryl carboxamide series. Specific outcomes would depend on the biological target.

Role of the Carboxamide Linkage and Its N-Substitutions in Modulating Activity

The carboxamide linkage (-CO-NH-) is a key structural feature, providing rigidity and the ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). Its orientation and the potential for N-substitution are critical for biological activity.

In many classes of bioactive molecules, the carboxamide bond is essential for maintaining the correct conformation for target engagement. For instance, in a series of antitubercular indole-2-carboxamide analogues, the carboxamide linker was a crucial element for their potent activity. nih.gov

Modifications to the carboxamide linkage in this compound could involve:

N-Alkylation: Introducing a small alkyl group on the amide nitrogen would remove the hydrogen bond donating capability, which could be detrimental if this interaction is important for binding. However, it could also increase metabolic stability.

Bioisosteric Replacement: Replacing the amide with a bioisostere, such as a reverse amide, an ester, or a thioamide, could probe the importance of the hydrogen bonding and conformational properties of the linker. Studies on other carboxamides have shown that such changes often lead to a significant change in activity.

Conformational Restriction: Incorporating the carboxamide into a cyclic system could lock it into a specific conformation, which may either enhance or abolish activity depending on the preferred binding conformation.

Identification of Crucial Pharmacophoric Elements for Target Engagement

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the analysis of the this compound scaffold and related compounds, a hypothetical pharmacophore could be proposed.

The key pharmacophoric elements would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide linkage.

A Hydrogen Bond Donor: The N-H group of the carboxamide linkage.

A Hydrophobic/Aromatic Region: The m-tolyl group.

A Flexible Hydrophobic Scaffold: The azepane ring, which can position the other pharmacophoric features in the correct orientation for binding.

The spatial arrangement of these features would be critical for effective target engagement. Computational modeling and the synthesis of conformationally restricted analogues would be instrumental in validating and refining such a pharmacophoric model. The development of a consensus pharmacophore, derived from multiple active compounds, could be a powerful tool for identifying novel and potent derivatives. nih.gov

Future Research Directions and Academic Implications of N M Tolyl Azepane 2 Carboxamide

Identification of Novel Biological Targets and Mechanistic Pathways

The initial step in characterizing a new chemical entity like N-(m-Tolyl)azepane-2-carboxamide would involve broad biological screening to identify potential molecular targets. This process typically utilizes high-throughput screening (HTS) assays against a diverse panel of receptors, enzymes, and ion channels. Techniques such as differential gene expression analysis in response to compound exposure could further elucidate the cellular pathways it may modulate. For instance, related carboxamide compounds have been investigated for their roles as enzyme inhibitors or as ligands for specific receptors. However, without experimental data, the specific targets and mechanisms of this compound remain unknown.

Advancement in Sustainable Synthetic Methodologies for the Chemical Compound

The development of sustainable and efficient synthetic routes is a critical aspect of modern pharmaceutical chemistry. For this compound, this would involve exploring green chemistry principles, such as the use of non-toxic solvents, minimizing waste, and employing catalytic reactions. While general methods for the synthesis of amides and the functionalization of azepane rings are well-established, specific, optimized, and sustainable methodologies for this particular compound have not been reported. Future research would likely focus on developing a concise and high-yielding synthesis from readily available starting materials.

Rational Design and Synthesis of Highly Targeted this compound Analogues

Once an initial biological activity is identified, the process of rational drug design is employed to create analogues with improved potency, selectivity, and pharmacokinetic properties. This involves creating a structure-activity relationship (SAR) profile by systematically modifying different parts of the this compound molecule. For example, the position of the methyl group on the tolyl ring (meta in this case) could be moved to the ortho or para positions to probe the binding pocket of a target protein. bldpharm.com The azepane ring could also be conformationally constrained or substituted to enhance binding affinity. The design of such analogues is often guided by computational modeling and molecular docking studies. Research on related compounds, such as duocarmycin analogues, has demonstrated the power of this approach in generating highly potent molecules. nih.gov

Integration of Omics Technologies for Comprehensive Compound Profiling

To gain a holistic understanding of the biological effects of this compound, modern research would integrate various "omics" technologies. Genomics, transcriptomics, proteomics, and metabolomics would provide a comprehensive profile of the cellular response to the compound. For example, transcriptomic analysis would reveal changes in gene expression, while metabolomics would identify alterations in metabolic pathways. This multi-omics approach can uncover unexpected mechanisms of action and potential off-target effects, which is crucial for preclinical development.

Broader Academic Contributions and Potential for Translational Research Initiatives

Should this compound demonstrate a promising biological activity and a well-defined mechanism of action, it could contribute significantly to academic research by providing a new chemical tool to probe biological systems. If the compound shows potential for treating a specific disease, translational research initiatives would be initiated. This would involve preclinical studies in animal models to assess efficacy and safety, with the ultimate goal of advancing the compound to clinical trials. The journey from a novel compound to a therapeutic agent is long and complex, and for this compound, it is a journey that has not yet begun.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(m-Tolyl)azepane-2-carboxamide, and how can reaction conditions be optimized?

- Method : Microwave-assisted synthesis using phosphorus trichloride (PCl₃) in chlorobenzene under controlled irradiation conditions (e.g., 100–150°C, 10–30 minutes). Optimization involves varying parameters such as temperature, irradiation time, and stoichiometry to maximize yield. Post-reaction purification via column chromatography and characterization by NMR and mass spectrometry are critical .

- Key Considerations : Monitor reaction progress using TLC and ensure anhydrous conditions to avoid side reactions.

Q. What analytical techniques are essential for verifying the structural integrity and purity of this compound?

- Method :

- X-ray Crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement), reporting metrics like R-factors and residual electron density .

- Spectroscopy : Use ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight. Follow IUPAC guidelines for spectral interpretation .

- Quality Control : Validate purity via HPLC (≥95% purity threshold) with UV detection at λ = 254 nm.

Advanced Research Questions

Q. How can the kinetic order of reactions involving this compound derivatives be experimentally determined?

- Method : Apply the initial rate method by measuring product formation rates at varying reactant concentrations. Plot log(rate) vs. log(concentration) for each component (e.g., substrate, catalyst) to derive reaction orders. Use software like Origin Pro for linear regression analysis .

- Case Study : For ortho-C–H arylation, replicate experiments with N-(m-tolyl)pivalamide to establish reproducibility. Average results from independent runs to minimize error .

Q. What strategies are effective in resolving discrepancies in biological activity data for this compound across different assays?

- Method :

- Assay Validation : Include positive (e.g., LIMKi-2 for kinase inhibition ) and negative controls.

- Purity Verification : Re-test compound batches using HPLC and compare with reference standards.

- Structural Analog Analysis : Cross-reference activity data with structurally similar compounds (e.g., carboxamide derivatives ) to identify structure-activity relationships (SAR).

Q. How can computational modeling enhance the understanding of this compound’s target interactions?

- Method : Perform molecular docking studies (e.g., AutoDock Vina) using crystallographic data from protein targets (e.g., kinases). Validate predictions with experimental IC₅₀ values and mutagenesis data .

- Advanced Tools : Combine density functional theory (DFT) calculations to predict electronic properties influencing binding affinity.

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free microwave synthesis) to improve sustainability .

- Data Reporting : Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for experimental reproducibility, including detailed spectral data and statistical analyses .

- Crystallographic Refinement : Use SHELXTL (Bruker AXS) for high-resolution data, addressing twinning or disorder in crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。